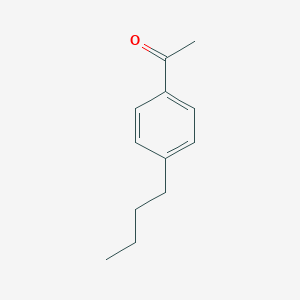

4'-Butylacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-butylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQESVSITPLILCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068056 | |

| Record name | Ethanone, 1-(4-butylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37920-25-5 | |

| Record name | 1-(4-Butylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37920-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(4-butylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037920255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(4-butylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(4-butylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-butylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHANONE, 1-(4-BUTYLPHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6738CF9Z8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4'-Butylacetophenone: Mechanism and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4'-butylacetophenone, a key intermediate in the production of various pharmaceuticals and specialty chemicals. The primary focus is on the widely employed Friedel-Crafts acylation of butylbenzene. This document details the underlying reaction mechanism, explores the kinetic factors influencing the reaction, and furnishes a detailed experimental protocol. All quantitative data from cited literature is presented in tabular format, and key processes are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers, chemists, and professionals in drug development.

Introduction

This compound, also known as 1-(4-butylphenyl)ethan-1-one, is a para-substituted aromatic ketone. Its molecular structure, featuring a butyl group and an acetyl group on a benzene ring, makes it a valuable precursor in organic synthesis. The compound serves as a critical building block in the manufacturing of active pharmaceutical ingredients (APIs) and other fine chemicals. The most common and industrially viable method for its synthesis is the Friedel-Crafts acylation of butylbenzene. This guide will delve into the intricacies of this important chemical transformation.

Synthesis Mechanism: Friedel-Crafts Acylation

The synthesis of this compound is predominantly achieved through the Friedel-Crafts acylation of butylbenzene with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[1][2][3] The reaction is a type of electrophilic aromatic substitution.[2][4]

The mechanism can be broken down into three key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acylating agent to form a highly electrophilic acylium ion. In the case of acetyl chloride, the aluminum chloride coordinates with the chlorine atom, weakening the carbon-chlorine bond and leading to its cleavage.[2][3] This results in the formation of a resonance-stabilized acylium ion ([CH₃CO]⁺) and the tetrachloroaluminate anion ([AlCl₄]⁻).[2][4]

-

Electrophilic Attack: The electron-rich butylbenzene ring acts as a nucleophile and attacks the electrophilic acylium ion.[2] The butyl group is an ortho-, para-directing activator, meaning it increases the electron density at the ortho and para positions of the benzene ring, making them more susceptible to electrophilic attack. Due to steric hindrance from the butyl group, the para-substituted product, this compound, is the major isomer formed. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

-

Deprotonation and Regeneration of the Catalyst: A weak base, typically the [AlCl₄]⁻ anion, abstracts a proton from the carbon atom bearing the newly added acyl group.[2] This restores the aromaticity of the ring, yielding the final product, this compound.[2] The proton combines with the [AlCl₄]⁻ to regenerate the AlCl₃ catalyst and form hydrogen chloride (HCl) as a byproduct.[2]

The overall reaction is as follows:

C₆H₅(C₄H₉) + CH₃COCl + AlCl₃ → C₄H₉C₆H₄COCH₃ + HCl + AlCl₃

A diagrammatic representation of the Friedel-Crafts acylation mechanism for the synthesis of this compound is provided below.

Reaction Kinetics

Several factors influence the rate of Friedel-Crafts acylation:

-

Nature of the Substrate: The reactivity of the aromatic substrate is crucial. Electron-donating groups, such as the butyl group, activate the benzene ring and increase the reaction rate.[5]

-

Catalyst Concentration: The concentration of the Lewis acid catalyst significantly affects the rate of formation of the acylium ion, which is often the rate-determining step.[4]

-

Acylating Agent: The choice of acylating agent (e.g., acetyl chloride vs. acetic anhydride) can influence the reaction rate.

-

Solvent: The polarity of the solvent can impact the stability of the intermediates and transition states, thereby affecting the reaction kinetics. Common solvents include carbon disulfide, nitrobenzene, or an excess of the alkylbenzene itself.

-

Temperature: As with most chemical reactions, the rate of Friedel-Crafts acylation generally increases with temperature. However, lower temperatures can favor the formation of the para isomer and minimize side reactions.

It has been noted that Friedel-Crafts alkylations can exhibit "unreliable kinetic behavior," in part due to the heterogeneous nature of many of these reactions.[4] This complexity may extend to acylation reactions, contributing to the scarcity of detailed kinetic studies for specific substrates like butylbenzene.

| Kinetic Parameter | General Influence on Friedel-Crafts Acylation |

| Rate Law | Often complex and dependent on the specific reactants and conditions. Can be influenced by the formation of complexes between the catalyst and reactants or products. |

| Activation Energy (Ea) | Generally, reactions with lower activation energies proceed faster. The specific value for this compound synthesis is not documented in available literature. |

| Effect of [Butylbenzene] | An increase in the concentration of butylbenzene will generally increase the reaction rate, assuming it is involved in or before the rate-determining step. |

| Effect of [Acylating Agent] | The rate is typically dependent on the concentration of the acylating agent. |

| Effect of [Catalyst] | The reaction rate is highly dependent on the catalyst concentration, as it is required for the formation of the electrophile. |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from a procedure for the synthesis of 4'-tert-butylacetophenone.[6]

Materials and Equipment:

-

Butylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride

-

Carbon tetrachloride (or another suitable inert solvent)

-

Hydrochloric acid (concentrated)

-

Ice

-

Water

-

Separatory funnel

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl evolved), place anhydrous aluminum chloride (e.g., 1.1 equivalents) and an inert solvent such as carbon tetrachloride.

-

Addition of Acetyl Chloride: Cool the flask in an ice bath to below 10°C. While stirring vigorously, add acetyl chloride (e.g., 1.1 equivalents) dropwise from the dropping funnel over a period of approximately 1 hour, maintaining the temperature below 10°C.

-

Addition of Butylbenzene: After the addition of acetyl chloride is complete, add butylbenzene (e.g., 1.0 equivalent) dropwise to the reaction mixture over a period of about 3 hours, ensuring the temperature is maintained below 5°C.

-

Reaction Completion: Once the addition of butylbenzene is complete, continue stirring the mixture for an additional hour without external cooling, allowing it to slowly warm to room temperature.

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice, water, and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

A generalized workflow for this experimental procedure is depicted below.

Conclusion

The Friedel-Crafts acylation of butylbenzene remains the most practical and efficient method for the synthesis of this compound. A thorough understanding of the reaction mechanism, which proceeds via an electrophilic aromatic substitution pathway involving a key acylium ion intermediate, is essential for optimizing reaction conditions. While specific kinetic data for this reaction is not extensively documented, the general principles of Friedel-Crafts kinetics provide a qualitative framework for controlling the reaction rate and selectivity. The provided experimental protocol offers a solid foundation for the laboratory-scale synthesis of this important chemical intermediate. Further research into the detailed kinetics of this specific transformation could enable more precise process control and optimization in industrial settings.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. byjus.com [byjus.com]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. prepchem.com [prepchem.com]

Spectroscopic Analysis of 4'-Butylacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4'-n-butylacetophenone, a para-substituted aromatic ketone. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a critical resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The structural elucidation of 4'-n-butylacetophenone is achieved through the combined application of NMR, IR, and MS. The quantitative data obtained from these techniques are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for 4'-n-Butylacetophenone (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.91 | d | 2H | 8.5 | H-2, H-6 (aromatic) |

| 7.28 | d | 2H | 8.5 | H-3, H-5 (aromatic) |

| 2.67 | t | 2H | 7.7 | H-α (CH₂) |

| 2.59 | s | 3H | - | H-β (CH₃) |

| 1.63 | quint | 2H | 7.7 | H-γ (CH₂) |

| 1.37 | sext | 2H | 7.4 | H-δ (CH₂) |

| 0.93 | t | 3H | 7.4 | H-ε (CH₃) |

Table 2: ¹³C NMR Spectroscopic Data for 4'-n-Butylacetophenone (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 197.8 | C=O (ketone) |

| 154.6 | C-4 (aromatic) |

| 135.1 | C-1 (aromatic) |

| 128.6 | C-3, C-5 (aromatic) |

| 126.6 | C-2, C-6 (aromatic) |

| 34.2 | C-α (CH₂) |

| 26.5 | C-β (CH₃) |

| 23.6 | C-γ/C-δ (CH₂) |

| 13.9 | C-ε (CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: IR Absorption Bands for 4'-n-Butylacetophenone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2957, 2929, 2859 | Strong | C-H stretching (alkyl) |

| 1684 | Strong | C=O stretching (aromatic ketone) |

| 1607 | Medium | C=C stretching (aromatic ring) |

| 1412 | Medium | CH₂ bending |

| 1267 | Strong | C-C(=O)-C stretching and bending |

| 823 | Strong | p-disubstituted benzene C-H bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for 4'-n-Butylacetophenone (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Assignment |

| 176 | 35 | [M]⁺ (Molecular Ion) |

| 161 | 100 | [M - CH₃]⁺ |

| 133 | 40 | [M - C₃H₇]⁺ |

| 105 | 25 | [C₇H₅O]⁺ |

| 91 | 20 | [C₇H₇]⁺ |

| 43 | 60 | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of 4'-n-butylacetophenone.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 10 ppm

-

Temperature: 298 K

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: -10 to 220 ppm

-

Temperature: 298 K

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth soaked in isopropanol and allowing it to dry completely.

-

Place a single drop of neat 4'-n-butylacetophenone liquid directly onto the center of the ATR crystal.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32

-

A background spectrum of the clean, empty ATR crystal should be acquired prior to the sample analysis.

Mass Spectrometry (MS)

Sample Preparation (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of 4'-n-butylacetophenone (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition:

-

System: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL with a split ratio (e.g., 50:1).

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the fragmentation pathways of 4'-n-butylacetophenone.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Key fragmentation pathways of 4'-n-butylacetophenone in EI-MS.

Physical and chemical properties of 4'-Butylacetophenone

An In-depth Technical Guide to the Physical and Chemical Properties of 4'-Butylacetophenone Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of two key isomers of this compound: 4'-tert-butylacetophenone and 4'-n-butylacetophenone. Due to the ambiguity of the common name, this document addresses both isomers to ensure clarity and provide a thorough resource for the scientific community. All quantitative data is summarized in structured tables, and detailed experimental protocols for the synthesis of these compounds are provided.

Introduction

This compound refers to a substituted acetophenone with a butyl group at the para-position of the benzene ring. The constitutional isomerism of the butyl group—specifically, tert-butyl and n-butyl—gives rise to two distinct chemical entities with different physical and chemical characteristics. These compounds are of interest in organic synthesis and may serve as intermediates in the preparation of more complex molecules, including active pharmaceutical ingredients. For instance, 4'-tert-butylacetophenone is known to be an impurity in the synthesis of the antihistamine Ebastine.[1][2]

Physicochemical Properties

The physical and chemical properties of 4'-tert-butylacetophenone and 4'-n-butylacetophenone are summarized below. These tables facilitate a direct comparison of the key characteristics of each isomer.

4'-tert-Butylacetophenone

Table 1: Physical and Chemical Properties of 4'-tert-Butylacetophenone

| Property | Value | Reference |

| IUPAC Name | 1-(4-tert-butylphenyl)ethanone | |

| Synonyms | p-tert-Butylacetophenone, 4-tert-Butylacetophenone | [1][3] |

| CAS Number | 943-27-1 | [1] |

| Molecular Formula | C₁₂H₁₆O | [1] |

| Molecular Weight | 176.25 g/mol | [1] |

| Appearance | Clear colorless liquid | [1] |

| Melting Point | 17-18 °C (dimorphic) | [4] |

| Boiling Point | 107-108 °C at 5 mmHg; 296 °C at 760 mmHg | |

| Density | 0.964 g/mL at 25 °C | |

| Refractive Index | n20/D 1.52 | |

| Solubility | Insoluble in water; Soluble in alcohol, chloroform, ethyl acetate, and methanol. | [1] |

| Flash Point | 30 °C (86 °F) - closed cup |

4'-n-Butylacetophenone

Table 2: Physical and Chemical Properties of 4'-n-Butylacetophenone

| Property | Value | Reference |

| IUPAC Name | 1-(4-butylphenyl)ethanone | |

| Synonyms | p-n-Butylacetophenone | |

| CAS Number | 37920-25-5 | |

| Molecular Formula | C₁₂H₁₆O | [5] |

| Molecular Weight | 176.26 g/mol | [5] |

| Appearance | Clear colorless to pale yellow liquid | [5] |

| Boiling Point | 101-102 °C at 1.5 mmHg | |

| Density | 0.957 g/mL at 25 °C | |

| Refractive Index | 1.5170-1.5220 at 20 °C | [5] |

| Solubility | Not miscible in water | |

| Form | Liquid | [5] |

Spectral Data

The following tables summarize the key spectral data for both isomers, providing a basis for their analytical identification and characterization.

4'-tert-Butylacetophenone

Table 3: Spectral Data for 4'-tert-Butylacetophenone

| Technique | Data | Reference |

| ¹H NMR | Spectra available, detailed peak assignments require further analysis. | [6] |

| ¹³C NMR | Spectra available, detailed peak assignments require further analysis. | |

| IR | Key absorptions indicative of a ketone and substituted benzene ring. | |

| Mass Spec | Spectra available for analysis. | [6] |

4'-n-Butylacetophenone

Table 4: Spectral Data for 4'-n-Butylacetophenone

| Technique | Data | Reference |

| ¹H NMR | Spectra available, detailed peak assignments require further analysis. | |

| ¹³C NMR | Spectra available, detailed peak assignments require further analysis. | |

| IR | Spectra available for analysis. | |

| Mass Spec | Spectra available for analysis. |

Experimental Protocols

The synthesis of both this compound isomers is typically achieved via a Friedel-Crafts acylation reaction. Below are detailed experimental protocols for this synthetic route.

Synthesis of 4'-tert-Butylacetophenone

This protocol is adapted from a known literature procedure.[7]

Reaction: Friedel-Crafts Acylation of tert-butylbenzene.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon tetrachloride (CCl₄)

-

Acetyl chloride (CH₃COCl)

-

tert-Butylbenzene (C₁₀H₁₄)

-

Water (H₂O)

-

Ice

-

Hydrochloric acid (HCl, 35%)

Procedure:

-

In a suitable reaction vessel, suspend 514 g (3.85 mol) of anhydrous aluminum chloride in 2 liters of carbon tetrachloride.

-

While stirring vigorously and maintaining the temperature below 10 °C, add 302 g (3.85 mol) of acetyl chloride over a period of 1 hour.

-

Subsequently, add 469 g (3.5 mol) of tert-butylbenzene to the reaction mixture over a period of 3 hours, ensuring the temperature is kept below 5 °C.

-

After the addition is complete, continue stirring for 1 hour without cooling.

-

Pour the reaction mixture into a mixture of 500 mL of water, 1.7 kg of ice, and 150 mL of 35% hydrochloric acid.

-

Separate the organic phase, wash it to neutrality, and dry it over a suitable drying agent.

-

Distill off the solvent to obtain crude 4'-tert-butylacetophenone. Further purification can be achieved by vacuum distillation.

Caption: Experimental workflow for the synthesis of 4'-tert-Butylacetophenone.

Synthesis of 4'-n-Butylacetophenone

The synthesis of 4'-n-butylacetophenone follows a similar Friedel-Crafts acylation protocol, substituting tert-butylbenzene with n-butylbenzene.

Reaction: Friedel-Crafts Acylation of n-butylbenzene.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Acetyl chloride (CH₃COCl)

-

n-Butylbenzene

-

Water (H₂O)

-

Ice

-

Concentrated Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with an addition funnel and a reflux condenser, place anhydrous aluminum chloride (1.1 equivalents) and dichloromethane.

-

Cool the mixture to 0 °C in an ice/water bath.

-

Add a solution of acetyl chloride (1.1 equivalents) in dichloromethane to the addition funnel and add it dropwise to the aluminum chloride suspension over 10 minutes.

-

Following this, add a solution of n-butylbenzene (1.0 equivalent) in dichloromethane in the same manner.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.

-

Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel, collect the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution, followed by drying over anhydrous MgSO₄.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude product.

-

Purify the product by vacuum distillation.

References

- 1. 4'-tert-Butylacetophenone | 943-27-1 [chemicalbook.com]

- 2. This compound | 37920-25-5 | Benchchem [benchchem.com]

- 3. p-tert-Butylacetophenone | C12H16O | CID 13669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 943-27-1 CAS MSDS (4'-tert-Butylacetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4'-n-Butylacetophenone, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 4'-tert-Butylacetophenone(943-27-1) 1H NMR [m.chemicalbook.com]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to 4'-Butylacetophenone (CAS 37920-25-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Butylacetophenone, with the CAS registry number 37920-25-5, is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a butyl group attached to a phenyl ring which is in turn connected to an acetyl group, provides a versatile scaffold for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety and handling, and potential applications of this compound, with a focus on its relevance to the fields of chemical research and drug development.

Chemical and Physical Properties

This compound is a substituted aromatic ketone. The presence of the butyl group and the acetyl group on the benzene ring influences its physical and chemical characteristics.

General Properties

| Property | Value | Source(s) |

| CAS Number | 37920-25-5 | [1][2] |

| Molecular Formula | C₁₂H₁₆O | [1][2][3] |

| Molecular Weight | 176.25 g/mol | [2][3] |

| Appearance | Colorless to yellowish liquid | [4][5] |

| Synonyms | 1-(4-Butylphenyl)ethanone, p-Butylacetophenone | [1][2][6] |

Physical Properties

| Property | Value | Source(s) |

| Boiling Point | 101-102 °C at 1.5 mmHg | [7] |

| 270 °C (estimated) | [8] | |

| Density | 0.957 g/mL at 25 °C | [7] |

| Refractive Index (n²⁰/D) | 1.5170-1.5220 | [5] |

| Solubility | Not miscible in water. Soluble in Chloroform and Ethyl Acetate (slightly). | [9] |

| Vapor Pressure | 0.00522 mmHg at 25°C | [10] |

| Flash Point | >110 °C (>230 °F) | [10] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Mass Spectrometry: The NIST WebBook provides the mass spectrum of p-n-Butylacetophenone, which can be used for its identification.

-

Infrared (IR) Spectroscopy: An IR spectrum is also available on the NIST WebBook, showing characteristic absorption bands for the carbonyl group and the aromatic ring.[11] SpectraBase also provides access to ATR-IR spectra.[9][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available high-resolution spectrum for 4'-n-butylacetophenone is not readily found, chemical suppliers like BLD Pharm indicate the availability of NMR data.[13] For the structurally similar 4'-tert-Butylacetophenone, 1H and 13C NMR spectra are more widely referenced and can provide an indication of the expected chemical shifts.[14]

Synthesis of this compound

The most common method for the synthesis of this compound is the Friedel-Crafts acylation of butylbenzene.[5][8]

Reaction Principle and Mechanism

Friedel-Crafts acylation is an electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring. The reaction typically involves the use of an acylating agent, such as acetyl chloride, and a Lewis acid catalyst, like aluminum chloride (AlCl₃). The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of butylbenzene.

Experimental Protocol: Friedel-Crafts Acylation of Butylbenzene

This protocol is a representative example based on the general principles of Friedel-Crafts acylation and adapted from procedures for similar compounds.[15]

Materials:

-

Butylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Water

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask (three-necked)

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a gas outlet to a trap.

-

Catalyst Suspension: To the flask, add anhydrous dichloromethane and carefully add anhydrous aluminum chloride (1.1 equivalents) in portions while stirring. Cool the resulting suspension in an ice bath to 0-5 °C.

-

Addition of Reactants: Dissolve butylbenzene (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Separately, add acetyl chloride (1.05 equivalents) to the addition funnel.

-

Acylation: Slowly add the acetyl chloride to the stirred suspension of aluminum chloride over a period of 30 minutes, maintaining the temperature between 0-5 °C. After the addition is complete, add the butylbenzene solution dropwise over 1 hour, keeping the temperature below 10 °C.

-

Reaction Completion: After the addition of butylbenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until all the aluminum salts have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Visualization of Synthesis Workflow

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. 4'-n-Butylacetophenone, 97% | Fisher Scientific [fishersci.ca]

- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leukotriene receptor antagonists. 4. Synthesis and leukotriene D4/E4 receptor antagonist activity of 4-(alkyl)acetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An unambiguous assay for the cloned human sigma1 receptor reveals high affinity interactions with dopamine D4 receptor selective compounds and a distinct structure-affinity relationship for butyrophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. scientificlabs.ie [scientificlabs.ie]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 10. 4 -tert-Butylacetophenone 97 943-27-1 [sigmaaldrich.com]

- 11. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 14. researchgate.net [researchgate.net]

- 15. journalmrji.com [journalmrji.com]

Biological Activity Screening of 4'-Butylacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 4'-butylacetophenone and a framework for its systematic screening. While direct experimental data on this compound is limited in publicly available literature, this document draws upon the known biological activities of structurally related acetophenone derivatives to inform a rational screening approach. Detailed experimental protocols for assessing antioxidant, anti-inflammatory, antimicrobial, and anticancer activities are provided, alongside visualizations of key signaling pathways and experimental workflows to guide researchers in their investigations.

Introduction

Acetophenones are a class of aromatic ketones that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. Derivatives of acetophenone have been reported to possess a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. This compound, a para-substituted derivative, presents a lipophilic butyl group that may influence its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for biological screening. This guide outlines the potential biological activities of this compound based on the broader class of acetophenones and provides detailed methodologies for its comprehensive evaluation.

Potential Biological Activities and Screening Strategy

Based on the activities of related acetophenone derivatives, a screening cascade for this compound should prioritize the following areas:

-

Antioxidant Activity: Phenolic acetophenones are known to exhibit antioxidant properties.[1] The potential of this compound to scavenge free radicals should be investigated.

-

Anti-inflammatory Activity: Several acetophenone derivatives have demonstrated anti-inflammatory effects, often through the modulation of key inflammatory pathways.[][3]

-

Antimicrobial Activity: The antimicrobial potential of acetophenone derivatives against a panel of pathogenic bacteria and fungi warrants investigation.[4]

-

Anticancer Activity: Cytotoxic effects of acetophenone derivatives against various cancer cell lines have been reported, suggesting a potential role in oncology research.[5][6]

A proposed experimental workflow for screening this compound is depicted below.

Experimental Protocols

Antioxidant Activity Screening

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

-

Materials: this compound, DPPH solution (0.1 mM in methanol), Methanol, 96-well microplate, Microplate reader.

-

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Serially dilute the stock solution to obtain a range of concentrations.

-

Add 100 µL of each concentration to a 96-well plate.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

Anti-inflammatory Activity Screening

This model is used to evaluate the acute anti-inflammatory activity of a compound.[7]

-

Animals: Swiss albino mice (20-25 g).

-

Materials: this compound, Carrageenan (1% w/v in saline), Plethysmometer.

-

Procedure:

-

Divide the mice into groups (control, standard, and test groups).

-

Administer this compound orally or intraperitoneally to the test groups at different doses. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of inhibition of edema using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 where V_control is the mean increase in paw volume in the control group, and V_treated is the mean increase in paw volume in the treated group.

-

Antimicrobial Activity Screening

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

-

Materials: this compound, Bacterial and/or fungal strains, Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi), 96-well microtiter plates, Spectrophotometer.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Anticancer Activity Screening

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[9]

-

Materials: this compound, Human cancer cell lines (e.g., MCF-7, HeLa, A549), DMEM or RPMI-1640 medium, Fetal Bovine Serum (FBS), MTT solution (5 mg/mL in PBS), DMSO, 96-well plates, CO2 incubator, Microplate reader.

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight in a CO2 incubator.

-

Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

-

Potential Signaling Pathways

Acetophenone derivatives have been shown to modulate various signaling pathways involved in inflammation and cancer. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a key regulator of the inflammatory response.

Another important pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade , which is involved in cell proliferation, differentiation, and apoptosis.

Data Presentation

All quantitative data from the screening assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Antioxidant Activity of this compound

| Assay | IC50 (µg/mL) |

| DPPH Radical Scavenging | Data to be determined |

| Other antioxidant assays | Data to be determined |

Table 2: Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema

| Dose (mg/kg) | % Inhibition of Edema (at 3h) |

| Dose 1 | Data to be determined |

| Dose 2 | Data to be determined |

| Dose 3 | Data to be determined |

Table 3: Antimicrobial Activity (MIC) of this compound

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | Data to be determined |

| Escherichia coli | Data to be determined |

| Candida albicans | Data to be determined |

Table 4: Cytotoxicity (IC50) of this compound against Cancer Cell Lines

| Cell Line | IC50 (µM) after 48h |

| MCF-7 (Breast) | Data to be determined |

| HeLa (Cervical) | Data to be determined |

| A549 (Lung) | Data to be determined |

Conclusion

While direct evidence for the biological activities of this compound is currently lacking in the scientific literature, its structural similarity to other biologically active acetophenones suggests it is a promising candidate for screening. This technical guide provides a robust framework for the systematic evaluation of its antioxidant, anti-inflammatory, antimicrobial, and anticancer potential. The detailed protocols and visual aids are intended to facilitate the design and execution of these critical experiments, ultimately contributing to a better understanding of the pharmacological profile of this compound and its potential for future drug development.

References

- 1. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity | PLOS One [journals.plos.org]

- 3. Understanding MAPK Signaling Pathways in Apoptosis [mdpi.com]

- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 5. litfl.com [litfl.com]

- 6. idstewardship.com [idstewardship.com]

- 7. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitogen-activated protein kinase (MAPK) activation by butylated hydroxytoluene hydroperoxide: implications for cellular survival and tumor promotion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Photochemical Properties of 4'-Butylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Butylacetophenone, a para-substituted aromatic ketone, serves as a valuable model compound for investigating fundamental photochemical processes. Its molecular structure, featuring a carbonyl chromophore attached to a phenyl ring with an alkyl substituent, gives rise to a rich and varied photochemistry. This technical guide provides a comprehensive overview of the core photochemical properties of this compound, including its absorption and emission characteristics, key photochemical reactions, and detailed experimental protocols for their study. The information presented herein is intended to be a valuable resource for researchers in photochemistry, organic synthesis, and drug development, where light-induced reactions play a critical role.

Photophysical and Photochemical Properties

The absorption of ultraviolet (UV) radiation by this compound elevates the molecule to an electronically excited state. The subsequent deactivation pathways of this excited state dictate its photochemical behavior.

Spectroscopic Properties

Upon excitation, the molecule can relax through radiative (fluorescence and phosphorescence) and non-radiative (internal conversion and intersystem crossing) pathways. For many aromatic ketones, intersystem crossing from the lowest excited singlet state (S₁) to the triplet state (T₁) is a highly efficient process.

Table 1: Summary of Photophysical and Photochemical Data for this compound and Related Compounds

| Property | This compound (or related p-alkylacetophenones) | Acetophenone (for comparison) | Source |

| Absorption Maximum (λmax) | ~250-260 nm (π→π), ~320 nm (n→π) (estimated) | ~246 nm (π→π), ~280 nm (n→π) | [1] |

| Molar Absorptivity (ε) | Data not readily available | ~13,000 L mol⁻¹ cm⁻¹ (at 246 nm) | [1] |

| Fluorescence Emission | Generally weak or non-fluorescent | Weak fluorescence | [2][3] |

| Fluorescence Quantum Yield (Φf) | Expected to be very low | Very low | [2][3] |

| Norrish Type II Quantum Yield (Φ_II_) | Data not readily available | Varies with solvent and conditions | [4] |

| Triplet State Energy (E_T_) | Data not readily available | ~74 kcal/mol | [5] |

| Triplet State Lifetime (τ_T_) | Data not readily available | Microseconds to milliseconds range | [6] |

Note: Specific quantitative data for this compound is limited in publicly available literature. The values presented are estimations based on the properties of closely related compounds.

Photochemical Reactions: Norrish Type I and Type II Pathways

The triplet state of this compound is the primary precursor for its characteristic photochemical reactions: the Norrish Type I and Type II pathways.[5][7]

Norrish Type I Reaction: This pathway involves the homolytic cleavage of the α-carbon-carbon bond between the carbonyl group and the acetyl methyl group, or between the carbonyl group and the phenyl ring. This results in the formation of a benzoyl radical and a butylphenyl radical, or an acetyl radical and a p-butylphenyl radical. These radical intermediates can then undergo various secondary reactions, such as decarbonylation, recombination, or hydrogen abstraction.

Norrish Type II Reaction: For ketones possessing accessible γ-hydrogens, the Norrish Type II reaction is often the dominant photochemical pathway. In this compound, the excited carbonyl oxygen can abstract a hydrogen atom from the γ-carbon of the butyl group through a six-membered cyclic transition state. This intramolecular hydrogen abstraction generates a 1,4-biradical intermediate. This biradical can then undergo one of two primary reactions:

-

Cleavage (fragmentation): The biradical can cleave to form an enol and an alkene (in this case, 1-butene). The enol will then tautomerize to the more stable acetophenone.

-

Cyclization (Yang cyclization): The biradical can cyclize to form a cyclobutanol derivative.

The relative efficiency of these pathways is influenced by factors such as the solvent polarity and the conformation of the alkyl chain.

Mandatory Visualizations

Photochemical Reaction Pathways

Caption: Photochemical reaction pathways of this compound.

Experimental Workflow for Photochemical Reaction Analysis

Caption: General experimental workflow for photochemical reaction studies.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the photochemical properties of this compound.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or ethanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁵ M to 1 x 10⁻⁴ M.

-

Baseline Correction: Record a baseline spectrum of the pure solvent in a quartz cuvette.

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum of each diluted solution from approximately 200 nm to 400 nm.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for the π→π* and n→π* transitions.

-

Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length (1 cm), and c is the concentration, calculate the molar absorptivity (ε). A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.

-

Fluorescence Spectroscopy and Quantum Yield Determination (Relative Method)

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (Φf) of this compound relative to a known standard.

Materials:

-

This compound

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

Spectroscopic grade solvent

-

Fluorometer

-

UV-Vis spectrophotometer

-

Fluorescence cuvettes (1 cm path length, four-sided polished)

Procedure:

-

Solution Preparation: Prepare a series of solutions of both this compound and the fluorescence standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.

-

Absorption Spectra: Record the UV-Vis absorption spectrum for each solution.

-

Fluorescence Spectra:

-

Set the excitation wavelength on the fluorometer to a wavelength where both the sample and the standard absorb.

-

Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) are used for all measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The plots should be linear.

-

The fluorescence quantum yield of the sample (Φf,sample) can be calculated using the following equation:

Φf,sample = Φf,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where:

-

Φf,std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).

-

Photochemical Reaction and Product Analysis

Objective: To induce the Norrish Type II reaction of this compound and analyze the resulting products.

Materials:

-

This compound

-

Anhydrous, spectroscopic grade solvent (e.g., benzene or acetonitrile)

-

Photochemical reactor (e.g., Rayonet reactor with lamps emitting around 300-350 nm)

-

Pyrex or quartz reaction vessel

-

Inert gas (nitrogen or argon)

-

Analytical instruments: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectrometer.

Procedure:

-

Solution Preparation: Prepare a solution of this compound (e.g., 0.01-0.05 M) in the chosen solvent.

-

Degassing: Transfer the solution to the reaction vessel and degas for at least 30 minutes by bubbling with a gentle stream of inert gas to remove dissolved oxygen, which can quench the triplet state.

-

Irradiation: Place the reaction vessel in the photochemical reactor and irradiate with UV light while stirring.

-

Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze them by GC-MS to monitor the disappearance of the starting material and the formation of products (acetophenone and the cyclobutanol derivative).

-

Workup: Once the reaction has reached a desired conversion, stop the irradiation and concentrate the reaction mixture under reduced pressure.

-

Product Isolation and Characterization: Purify the products using column chromatography and characterize their structures using NMR and MS.

Transient Absorption Spectroscopy

Objective: To detect and characterize the transient intermediates, particularly the triplet excited state and the 1,4-biradical, formed upon photoexcitation of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent

-

Laser flash photolysis setup (pump-probe system)

-

Quartz cuvette

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent in a quartz cuvette. The concentration should be adjusted to have an appropriate absorbance at the pump laser wavelength.

-

Degassing: Thoroughly degas the solution in the cuvette.

-

Data Acquisition:

-

Excite the sample with a short, intense laser pulse (pump pulse) at a wavelength where this compound absorbs.

-

Probe the sample with a second, weaker light pulse (probe pulse) at various time delays after the pump pulse.

-

Record the change in absorbance of the probe light as a function of wavelength and time delay.

-

-

Data Analysis:

-

Construct transient absorption spectra at different time delays to identify the absorption profiles of the transient species.

-

Analyze the decay kinetics at specific wavelengths to determine the lifetimes of the transient species (e.g., the triplet state and the biradical).

-

Conclusion

This technical guide has provided a detailed overview of the photochemical properties of this compound. While specific quantitative data for this compound remains somewhat elusive in readily accessible literature, the established principles of aromatic ketone photochemistry provide a strong framework for understanding its behavior. The experimental protocols detailed here offer a robust starting point for researchers to further investigate and quantify the photophysical and photochemical parameters of this compound and related compounds. Such studies are essential for advancing our understanding of light-induced chemical transformations and for the rational design of new photoactive materials and pharmaceuticals.

References

- 1. benchchem.com [benchchem.com]

- 2. scientificlabs.ie [scientificlabs.ie]

- 3. 4'-tert-Butylacetophenone | 943-27-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Diversity with Light: Photoreaction Pathways and Products of Butyrophenone [pubs.sciepub.com]

- 6. 4'-n-Butylacetophenone, 97% | Fisher Scientific [fishersci.ca]

- 7. 4′-叔丁基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

Solubility Profile of 4'-Butylacetophenone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4'-Butylacetophenone, a key intermediate in various chemical syntheses. Understanding the solubility of this compound is critical for its application in organic synthesis, formulation development, and analytical chemistry. This document compiles available solubility data, details a standard experimental protocol for solubility determination, and presents a logical workflow for this process.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of pure organic solvents is not extensively available in publicly accessible literature. However, based on chemical supplier information and general chemical principles, a qualitative and semi-quantitative solubility profile can be summarized. The compound, a para-substituted acetophenone, is generally considered to be soluble in a variety of common organic solvents and insoluble in water.

Table 1: Solubility of this compound in Various Solvents

| Solvent Family | Solvent | Qualitative Solubility | Quantitative Data (at 25 °C unless noted) |

| Alcohols | Methanol | Slightly Soluble | Data not available |

| Ethanol | Soluble | Data not available | |

| 2-Propanol (Isopropanol) | Soluble | Data not available | |

| Ketones | Acetone | Soluble | Data not available |

| Esters | Ethyl Acetate | Slightly Soluble[1] | Data not available |

| Chlorinated Solvents | Dichloromethane | Soluble | Data not available |

| Chloroform | Slightly Soluble[1] | Data not available | |

| Apolar Solvents | Alkanes (e.g., Hexane) | Soluble | Data not available |

| Aqueous | Water | Insoluble/Not miscible[1] | Estimated for 4'-tert-butylacetophenone: 50 mg/L |

| Mixed Solvent Systems | 10% DMSO / 90% Corn Oil | Soluble | ≥ 2.5 mg/mL |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | Soluble | ≥ 2.5 mg/mL | |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Soluble | ≥ 2.5 mg/mL |

Note: The quantitative data in mixed solvent systems is provided for the isomer 4'-tert-Butylacetophenone and is indicative of its solubility in formulations for biological studies.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid organic compound like this compound in an organic solvent using the widely accepted equilibrium shake-flask method followed by UV-Vis spectroscopic analysis.

2.1. Principle

An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy.

2.2. Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., ethanol, analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

2.3. Procedure

2.3.1. Preparation of Standard Solutions and Calibration Curve

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to prepare at least five standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. The solvent should be used as the blank.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear, and the equation of the line (y = mx + c) and the correlation coefficient (R²) should be determined.

2.3.2. Sample Preparation and Equilibration

-

Add an excess amount of solid this compound to a series of vials (typically in triplicate for each solvent). An amount that is visibly in excess after equilibration is sufficient.

-

Add a precise volume of the solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stirrer with controlled temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure that equilibrium is reached.

2.3.3. Sample Analysis

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully draw the supernatant (the saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles.

-

If necessary, dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the (diluted) sample at the λmax.

2.4. Data Analysis

-

Using the measured absorbance of the sample and the equation from the calibration curve, calculate the concentration of this compound in the (diluted) saturated solution.

-

If the sample was diluted, multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution.

-

The resulting concentration is the solubility of this compound in the chosen solvent at the specified temperature. This is typically expressed in units such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Workflow for Solubility Determination.

References

4'-Butylacetophenone: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4'-Butylacetophenone, a para-substituted aromatic ketone, has emerged as a significant and versatile building block in the field of organic synthesis. Its unique structural features, comprising a reactive ketone group and a lipophilic butyl-substituted phenyl ring, make it an attractive starting material for the construction of a diverse array of complex organic molecules with notable biological activities. This technical guide explores the utility of this compound in the synthesis of promising pharmaceutical and bioactive compounds, providing detailed experimental protocols, quantitative data, and visualizations of key synthetic pathways.

Core Properties and Reactivity

This compound is a colorless to pale yellow liquid at room temperature. The presence of the ketone functional group provides a key reactive site for a multitude of organic transformations, while the n-butyl group enhances the molecule's lipophilicity, a property often beneficial for drug-target interactions and membrane permeability.

| Property | Value | Reference |

| Molecular Formula | C12H16O | |

| Molecular Weight | 176.25 g/mol | |

| Boiling Point | 107-108 °C at 5 mmHg | |

| Density | 0.964 g/mL at 25 °C | |

| Refractive Index | n20/D 1.52 |

The chemical reactivity of this compound is primarily centered around the acetyl group and the aromatic ring. The carbonyl group is susceptible to nucleophilic attack, reduction, and condensation reactions. The para-butyl group, being an ortho-, para-directing group, influences electrophilic aromatic substitution reactions.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of butylbenzene. This reaction involves the treatment of butylbenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Butylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl3)

-

Dichloromethane (CH2Cl2)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a stirred solution of butylbenzene (1.0 equivalent) in dry dichloromethane under an inert atmosphere at 0 °C, add anhydrous aluminum chloride (1.1 equivalents) portion-wise.

-

Slowly add acetyl chloride (1.05 equivalents) to the mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and a dilute solution of hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to afford this compound.

Application in the Synthesis of Bioactive Heterocycles: Chalcones and Pyrazolines

This compound serves as a key precursor for the synthesis of various heterocyclic compounds, most notably chalcones and their subsequent conversion to pyrazolines. These scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis of 4'-Butylchalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde. This base-catalyzed reaction is a robust and versatile method for generating this important class of compounds.

Caption: General scheme for the Claisen-Schmidt condensation to synthesize 4'-butylchalcones.

This protocol describes the synthesis of a specific 4'-butylchalcone derivative with potential biological activity.

Materials:

-

This compound

-

4-Bromobenzaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

Procedure:

-

Dissolve this compound (1.0 equivalent) and 4-bromobenzaldehyde (1.0 equivalent) in ethanol in a round-bottom flask.

-

To this stirred solution, add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

| Compound | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| (E)-1-(4-butylphenyl)-3-(4-bromophenyl)prop-2-en-1-one | ~85-95% (typical) | Not reported | ¹H NMR, ¹³C NMR, IR, Mass Spec. |

Synthesis of Pyrazoline Derivatives from 4'-Butylchalcones

Chalcones are excellent precursors for the synthesis of five-membered heterocyclic compounds like pyrazolines. The reaction of a chalcone with hydrazine or its derivatives leads to the formation of the pyrazoline ring system.

Caption: Synthesis of pyrazoline derivatives from 4'-butylchalcones.

Materials:

-

4'-Butylchalcone derivative

-

Hydrazine hydrate or Phenylhydrazine

-

Glacial acetic acid or Ethanol

Procedure:

-

A mixture of the 4'-butylchalcone (1.0 equivalent) and hydrazine hydrate (or a substituted hydrazine, 1.2 equivalents) is refluxed in a suitable solvent such as glacial acetic acid or ethanol for 6-12 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

-

The crude pyrazoline derivative can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

| Product Class | Typical Yield (%) | Biological Activities |

| Pyrazoline derivatives | 70-90% | Antimicrobial, Anti-inflammatory, Anticancer, Antidepressant |

Biological Significance and Signaling Pathways

Chalcones and their pyrazoline derivatives are known to exert their biological effects through various mechanisms of action, often involving the modulation of key cellular signaling pathways.

Anticancer Activity and Associated Signaling Pathways

Many chalcone derivatives have demonstrated potent anticancer activity by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis. One of the key signaling pathways often implicated is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway . Chalcones can inhibit the activation of NF-κB, which in turn downregulates the expression of genes involved in inflammation, cell survival, and proliferation.

Another important target is the JAK-STAT (Janus kinase-signal transducer and activator of transcription) pathway . Some chalcone derivatives have been shown to inhibit the activation of JAKs and STATs, leading to the suppression of tumor cell growth and migration.

Caption: Potential mechanism of action of 4'-butylchalcone derivatives via inhibition of key signaling pathways.

Conclusion

This compound is a readily accessible and highly valuable building block for the synthesis of a wide range of biologically active compounds. Its utility in the construction of chalcone and pyrazoline scaffolds, which are known to possess significant pharmacological properties, makes it a molecule of great interest to researchers in medicinal chemistry and drug development. The straightforward and efficient synthetic protocols associated with its transformations, coupled with the potential for diverse functionalization, ensure that this compound will continue to be a key player in the quest for novel therapeutic agents. Further exploration into the synthesis of new derivatives and a deeper understanding of their mechanisms of action will undoubtedly unlock new opportunities in the development of next-generation pharmaceuticals.

A Theoretical and Spectroscopic Investigation of 4'-Butylacetophenone: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive methodological framework for the theoretical and spectroscopic characterization of 4'-butylacetophenone. In the absence of extensive published theoretical data for this specific molecule, this document serves as a detailed protocol for researchers aiming to conduct such an analysis. The methodologies outlined herein are grounded in established computational chemistry and spectroscopic techniques, drawing from studies on analogous acetophenone derivatives. This whitepaper details the procedural steps for Density Functional Theory (DFT) calculations to determine the molecular geometry, vibrational frequencies, and electronic properties of this compound. Furthermore, it describes the standard experimental protocols for spectroscopic validation using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data that would be generated from such studies are presented in structured template tables for clarity and comparative ease. Logical and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the proposed research plan.

Introduction

This compound is a para-substituted acetophenone with potential applications in various chemical and pharmaceutical syntheses. A thorough understanding of its molecular structure and properties is fundamental for predicting its reactivity, designing novel derivatives, and elucidating its role in chemical processes. Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are powerful tools for gaining insights into the geometric and electronic structure of molecules at the atomic level. When combined with experimental spectroscopic data, these computational models provide a robust characterization of the molecule.

This whitepaper outlines a systematic approach to the theoretical and spectroscopic analysis of this compound. It is designed to guide researchers through the process of computational modeling and experimental validation.

Theoretical Methodology: A Computational Workflow

The core of the theoretical investigation involves the use of Density Functional Theory (DFT), a computational method that offers a good balance between accuracy and computational cost for molecules of this size. The workflow for the theoretical analysis is depicted below.

Geometry Optimization

The initial step is to determine the most stable conformation of this compound. This is achieved through geometry optimization.

-